N-acetyl-3,5-diiodotyrosine ethyl ester
Overview
Description
N-acetyl-3,5-diiodotyrosine ethyl ester is a chemical compound with the molecular formula C13H15I2NO4 and a molecular weight of 503.07 g/mol . It is a derivative of tyrosine, an amino acid, and is characterized by the presence of iodine atoms at the 3 and 5 positions on the aromatic ring, as well as an acetyl group and an ethyl ester group .
Preparation Methods
The synthesis of N-acetyl-3,5-diiodotyrosine ethyl ester involves the reaction of N-acetyl-3,5-diiodo-L-tyrosine with ethanol in the presence of thionyl chloride . The reaction is carried out at room temperature for 30 minutes, followed by heating to 50°C for one hour. The product is then purified through a series of steps including concentration, washing with dichloromethane, and drying under vacuum .
Chemical Reactions Analysis
N-acetyl-3,5-diiodotyrosine ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can remove the iodine atoms, converting it back to a simpler tyrosine derivative.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-acetyl-3,5-diiodotyrosine ethyl ester is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-acetyl-3,5-diiodotyrosine ethyl ester involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets . Additionally, the acetyl and ethyl ester groups can modulate the compound’s solubility and stability, affecting its overall bioactivity .
Comparison with Similar Compounds
N-acetyl-3,5-diiodotyrosine ethyl ester can be compared with other iodinated tyrosine derivatives, such as:
3,5-diiodo-L-tyrosine: Lacks the acetyl and ethyl ester groups, making it less lipophilic and potentially less bioavailable.
N-acetyl-3,5-diiodo-L-tyrosine: Similar structure but without the ethyl ester group, which may affect its solubility and stability.
3,5-diiodo-L-tyrosine ethyl ester: Lacks the acetyl group, which can influence its reactivity and interactions with biological targets.
The unique combination of acetyl, iodine, and ethyl ester groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15I2NO4/c1-3-20-13(19)11(16-7(2)17)6-8-4-9(14)12(18)10(15)5-8/h4-5,11,18H,3,6H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKHOPGWGZAARI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15I2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21959-36-4 | |
Record name | NSC525443 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525443 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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